molecular formula C21H21NO6S2 B2548523 Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941888-51-3

Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2548523
CAS No.: 941888-51-3
M. Wt: 447.52
InChI Key: BXDWVQKUDYHGSL-UHFFFAOYSA-N
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Description

Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate: is a complex organic compound characterized by its sulfamoyl and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the Suzuki-Miyaura cross-coupling reaction , which forms the thiophene ring by coupling a boronic acid derivative with a halogenated thiophene precursor. The sulfamoyl group is then introduced through a sulfamoylation reaction, and the carboxylate ester is formed by esterification.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of thiophene derivatives with reduced functional groups.

  • Substitution: Introduction of new substituents on the thiophene ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its sulfamoyl group makes it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential biological activity, including antioxidant, anti-inflammatory, and antimicrobial properties . It can be used in the development of new drugs and therapeutic agents.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent . Its unique structure may offer new pathways for drug discovery and development.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals . Its stability and reactivity make it valuable for various industrial applications.

Mechanism of Action

The compound exerts its effects through interaction with molecular targets and pathways . The sulfamoyl group can bind to specific enzymes or receptors, modulating their activity. The thiophene ring can participate in electron transfer processes, influencing biological systems.

Comparison with Similar Compounds

  • Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

  • Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(3-methylphenyl)thiophene-2-carboxylate

Uniqueness: This compound is unique due to its specific arrangement of functional groups, which provides distinct chemical and biological properties compared to similar compounds

Biological Activity

Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with various functional groups that contribute to its biological activities. The presence of the sulfamoyl group and methoxy substituents enhances its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit notable antimicrobial properties. Various studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound showed significant antibacterial activity in vitro, suggesting potential use in treating infections caused by resistant bacterial strains .

2. Anticancer Properties

Thiophene derivatives have been evaluated for their anticancer activities. The compound has shown promise in inducing apoptosis in cancer cell lines, such as PC-3 (prostate cancer) cells. The mechanism involves the inhibition of specific signaling pathways that lead to cell death .

3. Anti-inflammatory Effects

The compound's structure allows it to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. This activity is critical for developing anti-inflammatory drugs that can manage chronic inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound inhibits COX and lipoxygenase pathways, which are crucial in the inflammatory response.
  • Apoptosis Induction: It activates apoptotic pathways in cancer cells, potentially through the modulation of Bcl-2 family proteins and caspases.
  • Antibacterial Mechanisms: The exact mechanism against bacteria may involve disrupting cell wall synthesis or inhibiting protein synthesis.

Case Study: Anticancer Activity

In a study evaluating various thiophene derivatives for anticancer properties, this compound was found to significantly reduce the viability of PC-3 cells at concentrations as low as 10 µM. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates .

Table: Biological Activities of Thiophene Derivatives

Activity TypeCompoundTest Organism/Cell LineResult
AntibacterialMethyl 3-[(2,4-dimethoxy...)Staphylococcus aureusInhibition Zone: 15 mm
AnticancerMethyl 3-[(2,4-dimethoxy...)PC-3 Prostate CancerIC50: 10 µM
Anti-inflammatoryMethyl 3-[(2,4-dimethoxy...)RAW264.7 MacrophagesCOX Inhibition: 70%

Properties

IUPAC Name

methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6S2/c1-13-5-7-14(8-6-13)16-12-29-19(21(23)28-4)20(16)30(24,25)22-17-10-9-15(26-2)11-18(17)27-3/h5-12,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDWVQKUDYHGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=C(C=C(C=C3)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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